3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
Overview
Description
Scientific Research Applications
Photophysical Properties and ICT Effects
- Research on carbazole-based D-π-A molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, revealed insights into thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. These compounds are important for understanding the role of electron donor and acceptor units in chemical structures (Altinolcek et al., 2021).
Biginelli Condensations
- The Biginelli condensation of fluorinated esters and diketones with benzaldehyde and (thio)urea has been studied, leading to the formation of specific carboxylates. This research contributes to the understanding of fluorinated compounds in synthetic chemistry (Saloutin et al., 2000).
Suzuki Cross-Coupling Reaction
- A study on the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, utilizing various catalysts, offers insights into efficient synthesis methods and the importance of specific reaction conditions (Wang et al., 2014).
Deprotonative Coupling of Pyridines
- Research on the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions has provided new perspectives on catalysts and reaction mechanisms in organic synthesis (Shigeno et al., 2019).
Oxidation of Alcohols
- The study of pyridinium fluorochromate as an oxidizing agent for alcohols to aldehydes contributes to the understanding of reaction kinetics and mechanisms in organic chemistry (Bhattacharjee et al., 1984).
Pd-Catalyzed Ortho C-H Hydroxylation
- Research on Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group and various nucleophiles provides insights into reaction pathways and product formation (Chen et al., 2017).
Difluorinated Pyridinecarboxaldehyde Synthesis
- An efficient synthesis method for 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide was developed, enhancing our understanding of difluorination reactions (Ko et al., 2006).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been associated with various biological activities .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Properties
IUPAC Name |
3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-5-8(7-19)1-3-11(10)20-12-4-2-9(6-18-12)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCQKDSPIFOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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